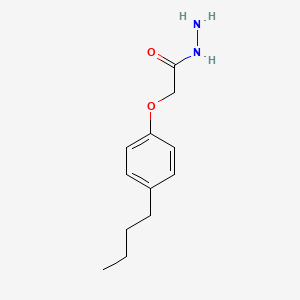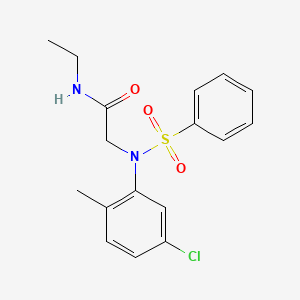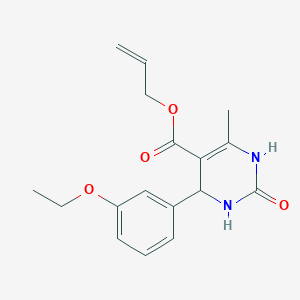![molecular formula C15H14N8O3 B5084159 1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione, commonly known as TMTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMTD is a purine derivative that has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TMTD is not fully understood. However, it has been shown to act as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in an increase in the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior. TMTD has also been shown to inhibit the activity of various enzymes involved in the purine metabolism pathway, leading to a decrease in the levels of purine metabolites.
Biochemical and Physiological Effects:
TMTD has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been shown to increase the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
TMTD has several advantages for use in lab experiments. It is a highly pure compound that is easy to synthesize. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of TMTD in lab experiments. It has been shown to have toxic effects on the liver at high doses, and its mechanism of action is not fully understood. In addition, TMTD has been shown to have a short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TMTD. One area of research is the development of new synthesis methods for TMTD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of TMTD, in order to better understand its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of TMTD in the treatment of various diseases, including cancer and viral infections. Finally, there is a need for research on the potential side effects of TMTD, in order to better understand its safety profile.
Synthesemethoden
TMTD can be synthesized using various methods, including the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)phenol in the presence of a base. The reaction yields TMTD as a white crystalline solid with a high purity. Other methods of synthesis include the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzaldehyde in the presence of a base and the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzyl alcohol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
TMTD has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been used as a tool in the study of various biochemical pathways, including the purine metabolism pathway and the adenosine receptor pathway.
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-8-[4-(tetrazol-1-yl)phenoxy]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c1-20-11-12(21(2)15(25)22(3)13(11)24)17-14(20)26-10-6-4-9(5-7-10)23-8-16-18-19-23/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSAOGFNQOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)N4C=NN=N4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)

![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)



